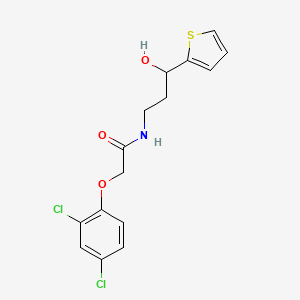
2-(2,4-dichlorophenoxy)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acetamide, also known as DCPA, is a widely used herbicide that is commonly used to control weeds in various agricultural and non-agricultural settings. The chemical structure of DCPA is complex and its synthesis requires specialized knowledge and equipment.
科学的研究の応用
Environmental Impact and Remediation
Herbicide Toxicity and Environmental Fate
Research on 2,4-D, a component structurally related to the compound , focuses on its widespread use as a herbicide and the environmental impact, including toxicity to non-target species and potential for water and soil contamination. Studies emphasize the need for monitoring its environmental fate and developing strategies for mitigation and remediation in affected ecosystems (Zuanazzi, Ghisi, & Oliveira, 2020).
Toxicity and Human Health
Exposure and Toxicity
Concerns regarding human exposure to chlorophenoxy herbicides like 2,4-D involve occupational risks, neurotoxicity, and potential carcinogenic effects. Research efforts focus on understanding the mechanisms of toxicity, including gene expression changes and the impact on human health, suggesting a need for strict regulatory controls and further studies on low-level, chronic exposures (Bradberry, Watt, Proudfoot, & Vale, 2000).
Molecular Research and Drug Development
Carcinogenicity Studies on Thiophene Derivatives
The investigation into thiophene analogues of known carcinogens provides insights into their potential carcinogenicity and the importance of structural analysis in drug development. This research could guide the design of safer chemicals and pharmaceuticals by identifying structural features associated with adverse health effects (Ashby, Styles, Anderson, & Paton, 1978).
Water Treatment and Pollution Control
Advanced Oxidation Processes (AOPs) for Degradation
Studies on the degradation of acetaminophen, a compound with some structural similarities to the target molecule, emphasize the effectiveness of AOPs in removing pharmaceutical contaminants from water. This research highlights the potential for applying similar techniques to degrade and remove complex organic contaminants, including those related to the target compound, from environmental matrices (Qutob, Hussein, Alamry, & Rafatullah, 2022).
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(3-hydroxy-3-thiophen-2-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO3S/c16-10-3-4-13(11(17)8-10)21-9-15(20)18-6-5-12(19)14-2-1-7-22-14/h1-4,7-8,12,19H,5-6,9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXCTBWZEIJHFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNC(=O)COC2=C(C=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-chlorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B2471596.png)
![methyl 4-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2471598.png)
![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-[4-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2471599.png)
![N-(5-oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-yl)prop-2-enamide](/img/structure/B2471602.png)
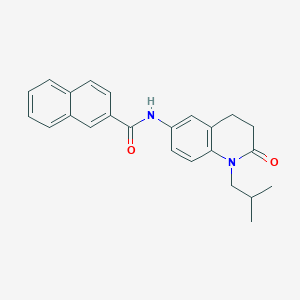
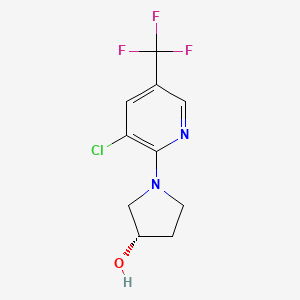
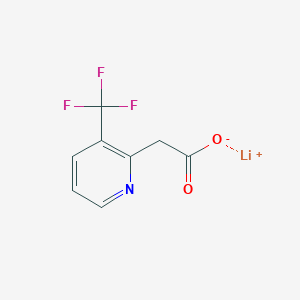
![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2471609.png)

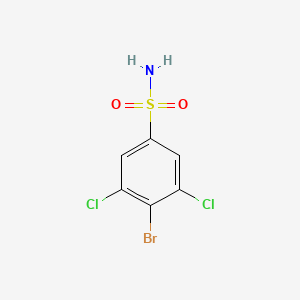
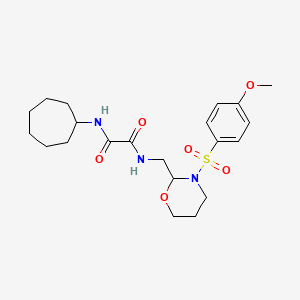
![3,4-diethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2471617.png)

![3-(4-fluorobenzyl)-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2471619.png)